molecular formula C14H22N4O3 B12257702 N-cyclopropyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-2-carboxamide

N-cyclopropyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-2-carboxamide

Cat. No.: B12257702
M. Wt: 294.35 g/mol
InChI Key: ULLVGSMKPROCTL-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a morpholine moiety

Properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

N-cyclopropyl-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C14H22N4O3/c1-9(2)13-16-12(21-17-13)8-18-5-6-20-11(7-18)14(19)15-10-3-4-10/h9-11H,3-8H2,1-2H3,(H,15,19)

InChI Key

ULLVGSMKPROCTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the cyclopropyl group, and the coupling with the morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and oxadiazole-containing molecules. Examples include:

  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}morpholine-2-carboxamide
  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}morpholine-2-carboxamide

Uniqueness

N-cyclopropyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, oxadiazole ring, and morpholine moiety contribute to its stability, reactivity, and potential bioactivity, setting it apart from other similar compounds.

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